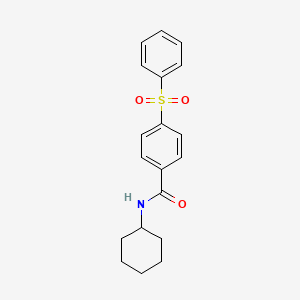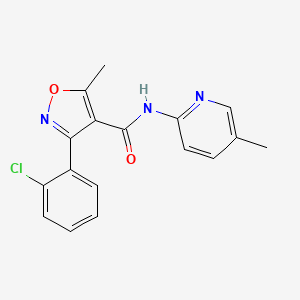![molecular formula C13H13F6NO2 B5646423 mesityl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B5646423.png)
mesityl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of mesityl derivatives, including mesityl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate, typically involves complex reactions. For example, the oxidative addition of mesityl bromide to electrochemically generated nickel complexes in the presence of bipyridine allows the selective synthesis of σ-aryl complexes, which are efficient catalyst precursors for various organic reactions (Yakhvarov et al., 2006). Another example is the synthesis of mesityl-containing boranes and their hydrolysis or reaction with fluoride anions leading to various boronic acids and borinic acids, demonstrating the versatility of mesityl derivatives in synthesis (Kahlert et al., 2015).
Molecular Structure Analysis
The molecular structure of mesityl derivatives is characterized by X-ray diffraction, revealing details such as bond lengths, angles, and torsional angles. These structural analyses are supported by density functional theory (DFT) calculations, which predict the molecular geometry, vibrational assignments, and chemical shifts, providing a comprehensive understanding of the compound's structure (Haroon et al., 2018).
Chemical Reactions and Properties
Mesityl derivatives participate in various chemical reactions, demonstrating unique reactivity and selectivity. For instance, the photodecarboxylation of mesityl cyclohexanecarboxylate in neutral acetonitrile solutions forms cyclohexylmesitylene, while in the presence of acid and ethanol, it undergoes transesterification, showing the influence of reaction conditions on the outcome (Mori, Wada, & Inoue, 2000).
Propriétés
IUPAC Name |
(2,4,6-trimethylphenyl) N-(1,1,1,3,3,3-hexafluoropropan-2-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F6NO2/c1-6-4-7(2)9(8(3)5-6)22-11(21)20-10(12(14,15)16)13(17,18)19/h4-5,10H,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTHUENHDHMOODS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)OC(=O)NC(C(F)(F)F)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F6NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,4,6-trimethylphenyl) N-(1,1,1,3,3,3-hexafluoropropan-2-yl)carbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-({4-[(2-ethyl-5-pyrimidinyl)carbonyl]-1-piperazinyl}carbonyl)morpholine](/img/structure/B5646352.png)


![N-[2-(5-chloro-4-methyl-1,3-thiazol-2-yl)ethyl]-1-(methoxyacetyl)-3-piperidinecarboxamide](/img/structure/B5646363.png)
![3-{2-[2-(2-furyl)-1-pyrrolidinyl]-2-oxoethyl}-2,4-imidazolidinedione](/img/structure/B5646376.png)
![3-[1-benzyl-3-(2-methoxyethyl)-1H-1,2,4-triazol-5-yl]-2-methyl-6,7-dihydro-1-benzofuran-4(5H)-one](/img/structure/B5646391.png)
![1-(4-methoxyphenyl)-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B5646397.png)
![4-[2-(4-bromophenyl)-6-methyl-4-pyrimidinyl]morpholine](/img/structure/B5646401.png)
![1-[4'-(difluoromethoxy)biphenyl-3-yl]-1H-pyrazole](/img/structure/B5646408.png)
![N-{(3R*,4S*)-1-[(2-chlorobenzyl)sulfonyl]-4-cyclopropyl-3-pyrrolidinyl}acetamide](/img/structure/B5646420.png)


![4-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-{[2-(methylthio)-1,3-thiazol-4-yl]carbonyl}piperidine](/img/structure/B5646445.png)
![N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide](/img/structure/B5646455.png)